4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide

Physicochemical profiling Drug design Chromatography

Researchers requiring a chiral, polyfunctional benzamide scaffold often face limited access to enantiomerically enriched building blocks with orthogonal reactive handles. 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide (CAS 651026-67-4) addresses this gap. • Bromomethyl group enables nucleophilic displacement with amines, thiols, or alcohols • Nitro group serves as a masked aniline via reduction for downstream derivatisation • Chiral N-(1-methoxypropan-2-yl) side-chain introduces stereochemical diversity absent in simpler N-alkyl analogs • Computed LogP ~3.35, TPSA ~84-88 Ų places compound in drug-like chemical space Supplied with certificates of analysis; custom synthesis scales from milligrams to multi-grams.

Molecular Formula C12H15BrN2O4
Molecular Weight 331.16 g/mol
CAS No. 651026-67-4
Cat. No. B12604330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide
CAS651026-67-4
Molecular FormulaC12H15BrN2O4
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESCC(COC)NC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C12H15BrN2O4/c1-8(7-19-2)14-12(16)9-3-4-10(6-13)11(5-9)15(17)18/h3-5,8H,6-7H2,1-2H3,(H,14,16)
InChIKeyLFTNXWSEQWHXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Characteristics & Data Availability


4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide (CAS 651026-67-4, formula C₁₂H₁₅BrN₂O₄, MW 331.16 g·mol⁻¹) is a polyfunctional benzamide derivative carrying a reactive bromomethyl group, a nitro group, and a chiral 1‑methoxypropan‑2‑yl side‑chain . The molecule is catalogued as a synthetic building block in several chemical databases, but at the time of this analysis no peer‑reviewed bioactivity, ADMET, or process‑chemistry study that includes this precise compound could be identified. Consequently, procurement decisions must currently rely on computed physicochemical descriptors and class‑level analog data.

Why Generic Substitution Fails


Within the 4‑bromomethyl‑3‑nitrobenzamide series, even small N‑substituent changes produce measurable shifts in lipophilicity, polar surface area, and hydrogen‑bond acceptor capacity that can alter reactivity, solubility, and recognition by biological targets. The target compound’s N‑(1‑methoxypropan‑2‑yl) group introduces a chiral centre and an extra ether oxygen that are absent in the simplest amide and creates a distinct LogP/TPSA profile compared with N‑butyl, N‑benzyl, or N‑diphenylmethyl analogs . While direct head‑to‑head functional comparisons are lacking, the physicochemical differences imply that simple generic substitution would change key molecular‑recognition parameters, an inference supported by the activity spread seen among closely related 4‑bromomethyl‑3‑nitrobenzamides tested against Leishmania and trypanosomes .

Quantitative Evidence Snapshot


Lipophilicity vs. Primary Amide

The target compound exhibits a computed LogP (ChemSrc) of 3.35, whereas the unsubstituted amide 4‑(bromomethyl)-3‑nitrobenzamide (CAS 62700‑58‑7) has a LogP of 3.00 . The +0.35 log unit difference reflects the moderate lipophilicity increase imparted by the N‑(1‑methoxypropan‑2‑yl) chain. In contrast, the N‑butyl analog (CAS 651026‑72‑1) is expected to show a larger lipophilicity gain; its exact LogP is not publicly available, but its reduced hydrogen‑bond acceptor count (3 vs. 4) suggests it would be less water‑soluble than the target compound.

Physicochemical profiling Drug design Chromatography

Polar Surface Area Comparison

The target compound has a computed topological polar surface area (TPSA) of 84.2 Ų (PubChem) or 87.6 Ų (ChemSrc), whereas the primary amide 4‑(bromomethyl)-3‑nitrobenzamide has a TPSA of 89.9 Ų . The slightly lower TPSA of the target compound is consistent with the shielding effect of the bulkier N‑substituent and may correlate with marginally better predicted intestinal absorption. The N‑butyl analog is expected to have an even lower TPSA due to the loss of an oxygen atom, but no experimental value is publicly available.

Drug‑likeness Permeability Medicinal chemistry

Hydrogen-Bond Acceptors & Rotatable Bonds

The target compound possesses 4 hydrogen‑bond acceptor sites and 5 rotatable bonds, versus 3 acceptors and 4 rotatable bonds for the N‑butyl analog . The additional ether oxygen can participate in intramolecular or solvent hydrogen bonds, potentially influencing solubility and crystal packing. The N‑(diphenylmethyl) analog (CAS 83792‑39‑6) has a bulkier aromatic substituent that further reduces conformational freedom, but no direct crystallographic or solubility comparison with the target compound exists.

Molecular recognition Solubility Crystal engineering

Anti-Parasitic Activity of Scaffold

In a series of 4‑bromomethyl‑3‑nitrobenzamides synthesized from 4‑(bromomethyl)-3‑nitrobenzoic acid, compound 6 – 4‑(bromomethyl)-3‑nitro‑N‑(2‑hydroxyethyl)benzamide – displayed an IC₅₀ of 23.1 mM against Leishmania amazonensis promastigotes, while the chloro‑methyl analog (compound 19) gave an IC₅₀ of 13.9 mM against Trypanosoma cruzi amastigotes . The target compound was not part of this study, but its scaffold is identical to the tested bromomethyl analog except for the N‑substituent. This provides a class‑level inference that the bromomethyl‑nitrobenzamide core is capable of anti‑parasitic activity, although the impact of the N‑(1‑methoxypropan‑2‑yl) group on potency and selectivity is unknown.

Neglected tropical diseases Leishmaniasis Chagas disease

Application Scenarios


N-Substituent Pharmacophore Probing

Because the 4‑bromomethyl‑3‑nitrobenzamide scaffold has shown anti‑leishmanial and trypanocidal activity (class‑level, ), the target compound provides an enantiomerically enriched, ether‑containing side‑chain that can be used to explore how additional hydrogen‑bond acceptors and moderate lipophilicity shifts affect target‑cell permeability and toxicity profiles. This scenario is appropriate only when the user commits to generating their own biological data.

Benzamide Library Intermediate

The bromomethyl group serves as a versatile electrophilic handle for nucleophilic displacement (amines, thiols, alcohols), while the nitro group can be reduced to an aniline for further derivatisation. The N‑(1‑methoxypropan‑2‑yl) substituent introduces a stereocenter and a protected alcohol equivalent, enabling the creation of chiral, functionalised libraries that differ from those produced from simpler N‑butyl or N‑benzyl intermediates .

Physicochemical Calibration Standard

The computed LogP (~3.35) and TPSA (~84–88 Ų) place the compound in a moderately lipophilic, orally drug‑like space. It can be employed as a reference standard in chromatographic method development or in silico model training, provided the purchaser validates the values experimentally, as no measured LogP or solubility data exist.

Quote Request

Request a Quote for 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.